molecular formula C19H26N2O3 B8465891 tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate

tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate

Cat. No.: B8465891
M. Wt: 330.4 g/mol
InChI Key: JVUSGAVMOAHFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the piperidine ring. The reaction conditions often involve the use of strong bases and protecting groups to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be performed on the quinoline moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring of the quinoline derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate serves as a building block for more complex molecules. It is used in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising lead compound for drug development.

Industry: In the chemical industry, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate is unique due to its specific quinoline derivative. This structural feature imparts distinct biological activities and synthetic utility, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-10-8-13(9-11-21)15-12-14-6-4-5-7-16(14)20-17(15)22/h4-7,13,15H,8-12H2,1-3H3,(H,20,22)

InChI Key

JVUSGAVMOAHFNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CC3=CC=CC=C3NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-butyl 4-(1-methoxy-3-(2-nitrophenyl)-1-oxopropan-2-yl)piperidine-1-carboxylate (660 mg, 1.7 mmol) was dissolved in a mixture of ethyl acetate (15 mL) and methanol (15 mL). Acetic acid (250 μL, 4.4 mmol) was added to the mixture. A catalytic amount of 50% wet 10% palladium on carbon was added to the mixture. Reaction vessel was charged with 15 psi of hydrogen gas. Reaction shook on a Parr apparatus at room temperature for 2 hours. Reaction mixture was filtered to removed the catalyst. Filtrated was concentrated in vacuo. Silica gel chromatography gave the title compound as orange foam in 47% yield. MS m/e (M−H)−=329.1.
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
250 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
47%

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